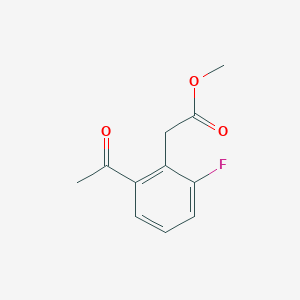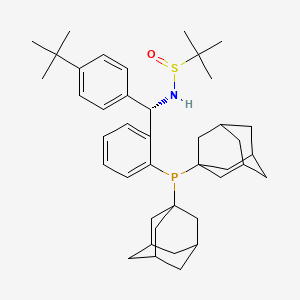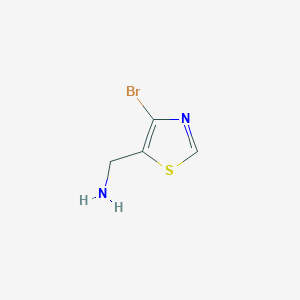
N-(2,2-Dimethylpropyl)-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylpropyl)-3-methylaniline is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is particularly interesting due to its unique structure, which includes a 2,2-dimethylpropyl group attached to a 3-methylaniline moiety. This structural configuration imparts specific chemical properties and reactivity patterns to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-3-methylaniline can be achieved through various methods. One common approach involves the reductive amination of 3-methylaniline with 2,2-dimethylpropanal. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-(2,2-Dimethylpropyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2,2-Dimethylpropyl)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2,2-Dimethylpropyl)-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
- (2,2-Dimethylpropyl)methylamine hydrochloride
Uniqueness
N-(2,2-Dimethylpropyl)-3-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
属性
CAS 编号 |
88919-98-6 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
N-(2,2-dimethylpropyl)-3-methylaniline |
InChI |
InChI=1S/C12H19N/c1-10-6-5-7-11(8-10)13-9-12(2,3)4/h5-8,13H,9H2,1-4H3 |
InChI 键 |
XEGDRAJUSFMLGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


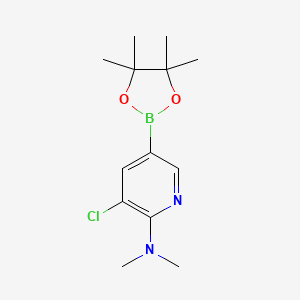


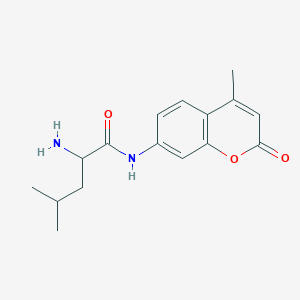
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
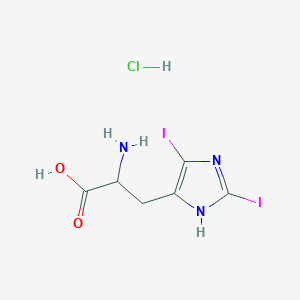
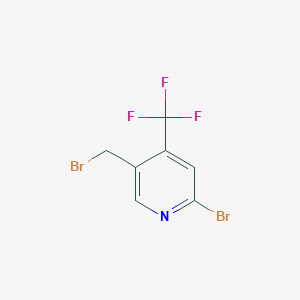

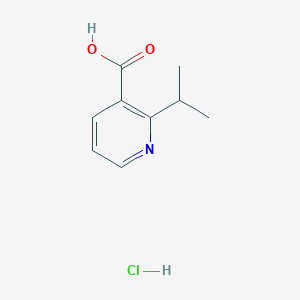
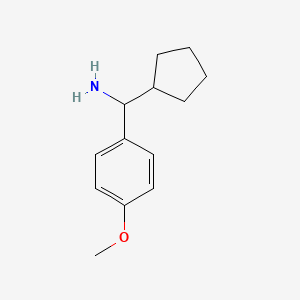
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
